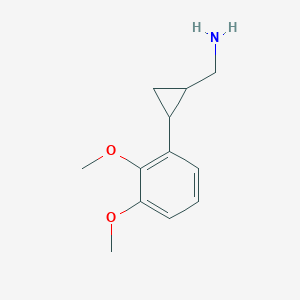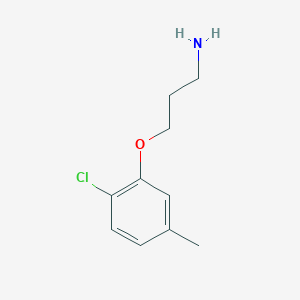![molecular formula C8H16ClNO B15315744 {3-Aminospiro[3.3]heptan-1-yl}methanolhydrochloride](/img/structure/B15315744.png)
{3-Aminospiro[3.3]heptan-1-yl}methanolhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-Aminospiro[33]heptan-1-yl}methanolhydrochloride is a chemical compound with a unique spirocyclic structure It is characterized by the presence of an amino group and a hydroxymethyl group attached to a spiro[33]heptane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-Aminospiro[3.3]heptan-1-yl}methanolhydrochloride typically involves the following steps:
Formation of the Spirocyclic Ring: The spiro[3.3]heptane ring system can be synthesized through a cyclization reaction involving suitable precursors.
Introduction of Functional Groups: The amino and hydroxymethyl groups are introduced through subsequent reactions, such as nucleophilic substitution or addition reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
{3-Aminospiro[3.3]heptan-1-yl}methanolhydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
{3-Aminospiro[3.3]heptan-1-yl}methanolhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of {3-Aminospiro[3.3]heptan-1-yl}methanolhydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups play a crucial role in its binding affinity and reactivity. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structural modifications and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
- {3-Aminospiro[3.3]heptan-1-yl}methanol
- {3-Aminospiro[3.3]heptan-1-yl}methanolacetate
- {3-Aminospiro[3.3]heptan-1-yl}methanolphosphate
Uniqueness
{3-Aminospiro[3.3]heptan-1-yl}methanolhydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its free base or other derivatives.
Propiedades
Fórmula molecular |
C8H16ClNO |
|---|---|
Peso molecular |
177.67 g/mol |
Nombre IUPAC |
(3-aminospiro[3.3]heptan-1-yl)methanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c9-7-4-6(5-10)8(7)2-1-3-8;/h6-7,10H,1-5,9H2;1H |
Clave InChI |
NIPVIGIUVTYQNI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)C(CC2N)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


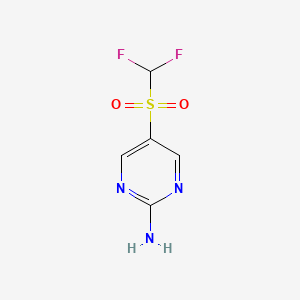
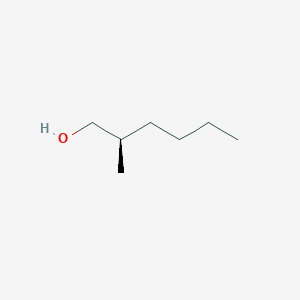
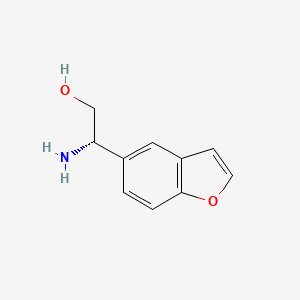


![6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylicacidhydrochloride](/img/structure/B15315705.png)
![1-(2-Aminoethyl)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B15315709.png)
![Methyl 7-chloro-8-fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15315715.png)
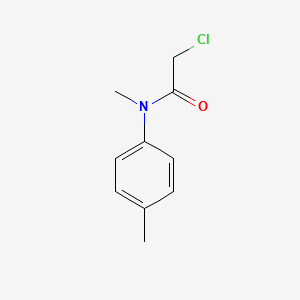
![5-Isopropylbicyclo[3.1.0]hexan-2-one](/img/structure/B15315731.png)

